REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[NH:10][C:11](=S)[S-:12].C([NH+](CC)CC)C.C(N(CC)CC)C.C(Cl)(=O)OCC>C(Cl)(Cl)Cl>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[N:10]=[C:11]=[S:12] |f:0.1|
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Name
|
|
Quantity
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92 g
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Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1F)F)NC([S-])=S.C(C)[NH+](CC)CC
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Name
|
|
Quantity
|
31.5 g
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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33.8 g
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Type
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reactant
|
Smiles
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C(OCC)(=O)Cl
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Type
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CUSTOM
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Details
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with stirring over a period of 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred for 10 minutes
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Duration
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10 min
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Type
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WASH
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Details
|
washed with 3N hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
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Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica-gel column chromatography (Silica gel 60, 230-400 mesh, made by Merck Co., 220 g, eluent: hexane) under medium pressure
|
Type
|
DISTILLATION
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Details
|
followed by distillation under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1F)F)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |